molecular formula C16H19N3O6 B5173417 methyl 5-tert-butyl-5-hydroxy-1-[(4-nitrophenyl)carbonyl]-4,5-dihydro-1H-pyrazole-3-carboxylate

methyl 5-tert-butyl-5-hydroxy-1-[(4-nitrophenyl)carbonyl]-4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B5173417
M. Wt: 349.34 g/mol
InChI Key: GMQKJJCAYGQILY-UHFFFAOYSA-N
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Description

Methyl 5-tert-butyl-5-hydroxy-1-[(4-nitrophenyl)carbonyl]-4,5-dihydro-1H-pyrazole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, a nitrophenyl group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-tert-butyl-5-hydroxy-1-[(4-nitrophenyl)carbonyl]-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Nitro Group: The nitrophenyl group is introduced via nitration of an aromatic ring, which involves the reaction of the aromatic compound with a mixture of concentrated nitric acid and sulfuric acid.

    Esterification: The carboxylate group is introduced through esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst.

    Addition of the Tert-Butyl Group: The tert-butyl group is typically introduced via Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Methyl 5-tert-butyl-5-hydroxy-1-[(4-nitrophenyl)carbonyl]-4,5-dihydro-1H-pyrazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of methyl 5-tert-butyl-5-hydroxy-1-[(4-nitrophenyl)carbonyl]-4,5-dihydro-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-tert-butyl-2-hydroxybenzoate
  • 1-(tert-Butyl) 5-methyl L-glutamate hydrochloride

Uniqueness

Methyl 5-tert-butyl-5-hydroxy-1-[(4-nitrophenyl)carbonyl]-4,5-dihydro-1H-pyrazole-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitrophenyl group, pyrazole ring, and tert-butyl group in a single molecule provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

methyl 5-tert-butyl-5-hydroxy-1-(4-nitrobenzoyl)-4H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6/c1-15(2,3)16(22)9-12(14(21)25-4)17-18(16)13(20)10-5-7-11(8-6-10)19(23)24/h5-8,22H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQKJJCAYGQILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CC(=NN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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